molecular formula C9H17NO B1636821 N-pentylcyclopropanecarboxamide

N-pentylcyclopropanecarboxamide

Cat. No.: B1636821
M. Wt: 155.24 g/mol
InChI Key: WFKRTDAQOAXJGJ-UHFFFAOYSA-N
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Description

N-Pentylcyclopropanecarboxamide (CAS: 543704-88-7; molecular formula: C₉H₁₇NO; molecular weight: 155.24 g/mol) is a cyclopropane-derived carboxamide featuring a pentyl alkyl chain attached to the amide nitrogen. This compound is part of a broader class of cyclopropanecarboxamides, which are studied for applications in medicinal chemistry and materials science due to their unique structural and electronic properties .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-pentylcyclopropanecarboxamide

InChI

InChI=1S/C9H17NO/c1-2-3-4-7-10-9(11)8-5-6-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

WFKRTDAQOAXJGJ-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1CC1

Canonical SMILES

CCCCCNC(=O)C1CC1

Origin of Product

United States

Comparison with Similar Compounds

N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide (CAS: 903429-51-6)

  • Molecular Formula : C₂₀H₁₉ClN₂O
  • Key Features: Incorporates a benzodiazepine core fused with a chlorophenyl group. The chlorine atom increases electronegativity and lipophilicity compared to the pentyl chain in the target compound. The benzodiazepine moiety introduces aromaticity and planar geometry, which may enhance binding to biological targets (e.g., GABA receptors) but reduce solubility in nonpolar environments .

N-Pyrazinylcyclopropanecarboxamide

  • CAS: Not explicitly provided (InChIKey: WFKRTDAQOAXJGJ-UHFFFAOYSA-N).
  • Key Features :
    • Substituted with a pyrazine ring (a six-membered heterocycle with two nitrogen atoms).
    • The pyrazinyl group enables hydrogen bonding and π-π stacking interactions, contrasting with the purely aliphatic pentyl chain.
    • Higher polarity may improve aqueous solubility but reduce membrane permeability compared to this compound .

N-[(2-Chloro-8-methyl-3-quinolinyl)methyl]-N-benzylcyclopropanecarboxamide (CAS: 604781-79-5)

  • Molecular Formula : C₂₃H₂₂ClN₂O
  • Key Features: Contains a quinoline core with chloro and methyl substituents, alongside a benzyl group. The chloro and methyl groups may modulate electronic effects, influencing reactivity and target selectivity .

Data Table: Comparative Analysis

Property This compound N-[3-(4-Chlorophenyl)-benzodiazepin-yl] Derivative N-Pyrazinyl Derivative N-Quinolinyl-Benzyl Derivative
CAS Number 543704-88-7 903429-51-6 Not specified 604781-79-5
Molecular Weight 155.24 g/mol 338.83 g/mol ~180 g/mol (estimated) 392.88 g/mol
Key Substituents Pentyl (aliphatic) Benzodiazepine, Chlorophenyl Pyrazinyl (heteroaromatic) Quinoline, Benzyl, Chloro
Lipophilicity (Predicted) High (aliphatic chain) Moderate (aromatic + Cl) Low-Moderate (polar heterocycle) High (bulky aromatic groups)
Potential Applications Membrane permeability studies Bioactive molecule design (e.g., CNS targets) Drug solubility optimization Target-specific inhibitors

Research Findings and Implications

  • Structural Rigidity : The cyclopropane ring in all analogs restricts conformational flexibility, which can enhance binding affinity to target proteins by reducing entropy loss upon binding .
  • Substituent Effects: Aliphatic chains (e.g., pentyl) improve lipid solubility but may reduce target specificity. Aromatic and heteroaromatic groups (e.g., benzodiazepine, pyrazine) enhance π-π interactions but require balanced polarity for solubility .
  • Synthetic Accessibility: this compound is commercially available from three suppliers, indicating straightforward synthesis compared to more complex derivatives like the benzodiazepine or quinoline analogs .

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